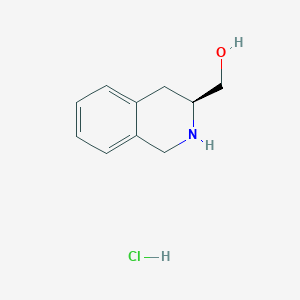

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride

Vue d'ensemble

Description

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. It is commonly used as an intermediate in the synthesis of various bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often involve the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohol derivatives.

Applications De Recherche Scientifique

Biological Activities

- Antimicrobial Properties : THIQ derivatives have shown promising antimicrobial activity against various pathogens. Studies indicate that modifications in the THIQ structure can enhance efficacy against resistant strains.

- Neuroprotective Effects : Research highlights the neuroprotective capabilities of THIQ analogs, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties.

- Antiplasmodial Activity : Recent findings suggest that certain THIQ derivatives possess significant antiplasmodial activity, making them potential candidates for malaria treatment .

Synthesis Strategies

The synthesis of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride typically involves several key synthetic routes:

- Pictet-Spengler Reaction : This method is commonly employed to construct the tetrahydroisoquinoline framework from appropriate precursors such as phenethylamines and aldehydes .

- Reduction Reactions : Compounds can be synthesized through reduction of isoquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives is critical for optimizing their biological activity. Modifications at specific positions on the THIQ ring can significantly influence binding affinity to biological targets and overall pharmacological effects. For instance, methyl substitutions at certain positions have been linked to enhanced antimalarial activity .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of a series of THIQ derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative conditions .

Case Study 2: Antiplasmodial Activity

In another investigation focused on antiplasmodial activity, a specific analog of THIQ demonstrated an IC50 value of 21 nM against Plasmodium falciparum. This study underscores the importance of structural modifications in enhancing the efficacy of THIQ derivatives against malaria .

| Compound Name | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | Neuroprotective | Not specified | |

| THIQ Analog A | Antiplasmodial | 21 | |

| THIQ Analog B | Antimicrobial | 50 |

Table 2: Synthesis Methods for THIQ Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Pictet-Spengler Reaction | Formation from phenethylamine and aldehyde | 85 |

| Reduction with LiAlH4 | Conversion of isoquinoline to alcohol | 90 |

Mécanisme D'action

The mechanism of action of (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride: The enantiomer of the compound with different stereochemistry.

Isoquinoline derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other isoquinoline derivatives. This uniqueness makes it a valuable compound for research and development in various fields.

Activité Biologique

(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol hydrochloride is a compound derived from the tetrahydroisoquinoline (TIQ) scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound based on various studies and findings.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are known for their wide range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. The biological activity of TIQ derivatives often depends on the specific substitutions on the isoquinoline ring and the stereochemistry of the compounds.

1. Neuropharmacological Effects

Tetrahydroisoquinoline derivatives have been extensively studied for their neuropharmacological properties. For instance, certain TIQ compounds have shown potential as selective antagonists at orexin receptors, which are implicated in sleep regulation and addiction. A study identified a series of TIQ analogs that exhibited high selectivity for the OX1 receptor and demonstrated efficacy in blocking cocaine-induced behaviors in animal models .

2. Antifungal Activity

Research has demonstrated that specific TIQ derivatives possess antifungal properties. A study synthesized new 2-aryl-6,7-substituted tetrahydroisoquinolines and evaluated their antifungal activity against various strains. The findings indicated that certain compounds exhibited significant antifungal effects, suggesting potential therapeutic applications in treating fungal infections .

3. Anticancer Potential

The anticancer activity of tetrahydroisoquinoline derivatives has also been a focus of research. A series of TIQ carboxamide derivatives were designed and evaluated as selective inhibitors of DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase involved in cancer progression. One compound demonstrated strong inhibition against DDR1, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of TIQ derivatives. Modifications at specific positions on the tetrahydroisoquinoline ring can enhance potency and selectivity for target receptors. For example, studies have shown that substituents at the 1-position significantly affect activity at orexin receptors .

Case Study 1: Orexin Receptor Antagonists

A study synthesized several TIQ analogs to explore their interaction with orexin receptors. The most promising compound exhibited a dissociation constant (Kd) of 16.1 nM at the OX1 receptor with over 620-fold selectivity against OX2 receptors. This compound was effective in preventing locomotor sensitization to cocaine in rats .

Case Study 2: Antifungal Activity

In a recent investigation, a series of new tetrahydroisoquinoline derivatives were synthesized and screened for antifungal activity against Candida albicans and other fungal strains. Some compounds displayed notable antifungal effects with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Data Tables

| Compound | Biological Activity | IC50/Kd Values | Selectivity |

|---|---|---|---|

| Compound A | Orexin receptor antagonist | 16.1 nM | >620-fold OX1/OX2 |

| Compound B | Antifungal | MIC = 10 µg/mL | - |

| Compound C | DDR1 inhibitor | IC50 = 50 nM | Selective |

Propriétés

IUPAC Name |

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-7-10-5-8-3-1-2-4-9(8)6-11-10;/h1-4,10-12H,5-7H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCUWZKJLULNGE-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140408-84-0 | |

| Record name | 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140408-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.